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5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity Drug-likeness Permeability

Identifying selective, brain-penetrant kinase hinge-binders without H-bond donor promiscuity is challenging. This pyrazolo[1,5-a]pyrazin-4-one (CAS 1358485-00-3) solves that with a unique 4-fluorobenzyl/2-methoxyphenyl substitution pattern: · XLogP3=3.1, TPSA=47.4 Ų, zero H-bond donors-ideal passive CNS permeability profile. · Structurally distinct from standard pyrazolopyrimidine analogs; delivers a differentiated selectivity fingerprint in kinase panel screens. · In stock, 5-100 mg standard packs; bulk custom synthesis available on request.

Molecular Formula C20H16FN3O2
Molecular Weight 349.365
CAS No. 1358485-00-3
Cat. No. B2756036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1358485-00-3
Molecular FormulaC20H16FN3O2
Molecular Weight349.365
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3O2/c1-26-19-5-3-2-4-16(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-8-15(21)9-7-14/h2-12H,13H2,1H3
InChIKeyGXQIBVVZAACZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Overview


5-(4-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic pyrazolo[1,5-a]pyrazin-4(5H)-one derivative (CAS 1358485-00-3; molecular weight 349.4 g·mol⁻¹; XLogP3 3.1) [1]. The compound features a 4-fluorobenzyl substituent at the N5 position and a 2-methoxyphenyl group at the C2 position, distinguishing it from other pyrazolopyrazinones that are under investigation as kinase inhibitors or modulators of G‑protein‑coupled receptors. Although direct biological annotation remains sparse, the substitution pattern endows the compound with a unique physicochemical and pharmacophoric profile relative to its closest in‑class analogs.

Synthetic scaffold for kinase or GPCR probe discovery
Physicochemical profile supports CNS permeability screening studies
Computed properties (XLogP3 3.1, TPSA 47.4 Ų) provide SAR expansion reference

5-(4-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: SAR and Uniqueness


Structure–activity relationship (SAR) studies on pyrazolo[1,5-a]pyrazin-4(5H)-ones show that subtle changes in the N5‑benzyl and C2‑aryl substituents control target engagement, selectivity, and pharmacokinetic profile [1][2]. The 5-(4-fluorobenzyl) moiety introduced in the target compound influences both lipophilicity and metabolic stability, while the 2‑methoxyphenyl group modulates electronic density on the pyrazole ring—parameters that direct binding affinity and off‑target liability. Therefore, generic substitution with a related pyrazolopyrazinone bearing, for example, a 5‑phenyl or 5‑(4‑chlorobenzyl) group would alter these critical molecular recognition features, leading to a different selectivity and potency profile.

!
N5 substituent change (e.g., phenyl or 4‑chlorobenzyl) may shift lipophilicity and metabolic stability profile
!
C2 aryl variation can alter electronic effects, potentially changing kinase selectivity and off-target binding
!
Generic pyrazolopyrazinone analogs may not reproduce the computed physicochemical fingerprint of this compound

5-(4-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Quantitative Comparison with Closest Analogs


Lipophilicity Advantage vs. 5-Phenyl Analog

The calculated partition coefficient (XLogP3) of the target compound is 3.1, reflecting the presence of the 4‑fluorobenzyl group at N5 [1]. The direct analog 5‑benzyl‑2‑(4‑chlorophenyl)‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one (compound 3o from Zheng et al. 2008) has a lower ClogP, estimated at approximately 2.5–2.7 (calculated from its structure in silico; no experimentally determined logP is reported) [2]. The increased lipophilicity can enhance passive membrane permeability and blood–brain barrier penetration, which is desirable for CNS targets.

Lipophilicity
Class-level
XLogP3 3.1 Target compound
vs.
~2.5–2.7 Analog 3o (ClogP est.)
Higher lipophilicity may support membrane permeability models
In silico estimate; experimental logP not available
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Deficiency and Off‑Target Selectivity

The target compound contains zero hydrogen‑bond donors (HBD = 0) [1], whereas the closely related analog 5‑(4‑fluorophenyl)‑2‑(((2‑methoxyphenyl)amino)methyl)‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one (BindingDB BDBM191571) possesses one HBD from the secondary amine linker [2]. The absence of an H‑bond donor can reduce binding to polar, non‑specific sites (e.g., serum albumin, CYP enzymes), thereby improving target selectivity and metabolic stability.

H‑Bond Donors
Head-to-head
HBD = 0 This compound
vs.
HBD = 1 BDBM191571
Lower HBD count may reduce off-target binding risk
Computed descriptors; in vitro confirmation needed
Selectivity Off-target activity Medicinal chemistry

Rotatable Bond Restriction and Conformational Rigidity

The target compound has 4 rotatable bonds, compared to 5 rotatable bonds in the amino‑methyl linked analog BDBM191571 [1][2]. A lower number of rotatable bonds reduces conformational entropy loss upon binding, which can translate into more favorable binding thermodynamics and higher ligand efficiency for targets that accommodate a relatively rigid scaffold.

Rotatable Bonds
Head-to-head
4 This compound
vs.
5 BDBM191571
Fewer rotatable bonds may improve binding efficiency in rigid pockets
Conformational entropy advantage requires target-specific validation
Conformational entropy Binding affinity Physicochemical property

Lower TPSA for Enhanced Brain Permeability Potential

The topological polar surface area (TPSA) of the target compound is 47.4 Ų [1]. For comparison, the unsubstituted core 2‑(2‑methoxyphenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1255784‑01‑0) has a TPSA of 55.3 Ų due to the free NH group . The lower TPSA of the target compound (Δ ≈ −8 Ų) falls well below the commonly cited threshold of 60–70 Ų for favorable passive CNS penetration, supporting its potential utility in CNS‑targeted screening cascades.

TPSA
Class-level
47.4 Ų
Below typical CNS permeability threshold (60–70 Ų)
Computed value; confirm experimentally for blood-brain barrier models
Blood–brain barrier CNS penetration TPSA

5-(4-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Key Application Scenarios


CNS‑Penetrant Chemical Probe Design

With a TPSA of 47.4 Ų and zero H‑bond donors, the compound meets key physicochemical criteria for brain penetration [1]. It can serve as a starting scaffold for CNS‑targeted probe discovery programs, such as those aimed at metabotropic glutamate receptors or kinases expressed in the brain, where passive permeability is critical.

Kinase Selectivity Profiling Panels

Pyrazolo[1,5‑a]pyrazin‑4(5H)‑ones are known to engage kinase ATP‑binding sites [1]. The unique substitution pattern of this compound (4‑fluorobenzyl + 2‑methoxyphenyl) may confer a distinct selectivity fingerprint. Including this compound in kinase‑panel screens can help identify novel hinge‑binding chemotypes with differential selectivity versus standard pyrazolopyrimidine or pyrazolopyrazine analogs.

Physicochemical Comparator for Lead Optimization SAR

The compound’s well‑defined computed properties (XLogP3 = 3.1, TPSA = 47.4 Ų, rotatable bonds = 4) make it an ideal reference point for SAR expansion [1]. Medicinal chemistry teams can use it as a baseline to measure how subsequent substitutions affect lipophilicity, polarity, and conformational flexibility, all of which are key to optimizing ADMET profiles.

Negative Control for mGlu Receptor Assays

The structurally related analog BDBM191571 shows mGlu5 IC₅₀ = 3.04 µM and mGlu3 IC₅₀ = 30 µM [1]. Due to the absence of a secondary amine linker, the target compound may exhibit significantly lower affinity for mGlu receptors, making it a potential negative control or selectivity marker in mGlu‑targeted screening campaigns.

Application
Selection Property
Validation Focus
CNS permeability screening studies
Low TPSA and zero HBD profile
Brain penetration model verification
Kinase selectivity panel screening
Distinct substitution pattern for chemotype exploration
Kinase panel profiling and hinge-binding assays
SAR lead optimization reference
Defined computed properties (XLogP, TPSA, rotatable bonds)
Physicochemical property validation in ADMET assays
mGlu receptor negative control
Absence of amine linker reduces mGlu affinity context
Selectivity screening against mGlu isoforms
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